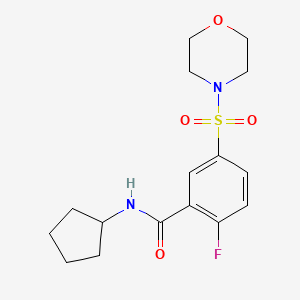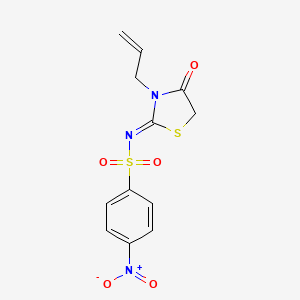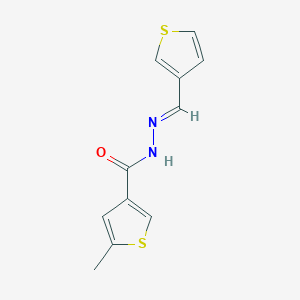
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone, also known as Bromoacetylphenone, is a chemical compound that has been extensively researched in the field of organic chemistry. This compound is widely used in scientific research due to its unique properties and potential applications. In
作用机制
The mechanism of action of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone is not well understood. However, it is believed that this compound may act as an acylating agent, reacting with various nucleophiles in biological systems. This can lead to the inhibition of various enzymes and biological processes, resulting in biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone are not well characterized. However, it has been shown to have cytotoxic effects on various cancer cell lines, and may have potential as an anticancer agent. Additionally, this compound has been shown to have antibacterial and antifungal properties, and may have potential as an antimicrobial agent.
实验室实验的优点和局限性
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. Additionally, it has a wide range of potential applications in organic synthesis, materials science, and coordination chemistry. However, this compound also has several limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling to prevent degradation. Additionally, it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
未来方向
There are several potential future directions for research on 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone. One area of interest is the development of new synthetic methods for this compound and its derivatives, with a focus on improving yields and purity. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound, particularly in vivo. Finally, this compound may have potential as a therapeutic agent, and further research is needed to explore its potential as an anticancer, antimicrobial, or other therapeutic agent.
合成方法
The synthesis of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone can be achieved through a variety of methods. One commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of acetyl chloride with 4-bromophenyl-2-propanone in the presence of a Lewis acid catalyst. Another method involves the reaction of bromophenylacetic acid with acetyl chloride in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to produce high yields of pure 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone.
科学研究应用
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has been extensively used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst in various chemical reactions.
属性
IUPAC Name |
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11(18)14-4-2-3-5-16(14)20-10-15(19)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMDJCTANOSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)


![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)



![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)
